2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid

medicinal chemistry conformational analysis structure-activity relationship

2-(4-Methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid (CAS 2193064‑97‑8, vendor code TMD06497) is a fully saturated benzazepine scaffold bearing a 4‑carboxylic acid and an N‑tosyl substituent. It is supplied as a research‑grade building block by Enamine Ltd.

Molecular Formula C18H19NO4S
Molecular Weight 345.41
CAS No. 2193064-97-8
Cat. No. B2834771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid
CAS2193064-97-8
Molecular FormulaC18H19NO4S
Molecular Weight345.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC3=CC=CC=C3C2)C(=O)O
InChIInChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)19-11-15-5-3-2-4-14(15)10-16(12-19)18(20)21/h2-9,16H,10-12H2,1H3,(H,20,21)
InChIKeyCRMYEDXUGOPLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid (CAS 2193064-97-8): Core Structural and Procurement Profile


2-(4-Methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid (CAS 2193064‑97‑8, vendor code TMD06497) is a fully saturated benzazepine scaffold bearing a 4‑carboxylic acid and an N‑tosyl substituent. It is supplied as a research‑grade building block by Enamine Ltd. through Fujifilm Wako and other distributors, with standard characterization including NMR and LCMS . The tetrahydro‑1H‑2‑benzazepine core is distinct from the more common 3‑benzazepine or 1‑benzazepine isomers, offering a unique vector geometry for fragment‑based or diversity‑oriented synthesis [1].

Why In‑Class Benzazepine Analogs Cannot Substitute for 2‑(4‑Methylbenzenesulfonyl)‑2,3,4,5‑tetrahydro‑1H‑2‑benzazepine‑4‑carboxylic Acid


The combination of a fully saturated tetrahydro‑1H‑2‑benzazepine ring, a 4‑carboxylic acid, and an N‑tosyl group creates a substitution pattern that is not duplicated by any single commercially available benzazepine analog. The closest compound, 2‑(4‑methylbenzenesulfonyl)‑2,3‑dihydro‑1H‑2‑benzazepine‑4‑carboxylic acid (CAS 2193067‑99‑9), differs by one degree of unsaturation, which alters ring conformation, metabolic susceptibility, and synthetic reactivity . Removal of the tosyl group (e.g., 2,3,4,5‑tetrahydro‑1H‑2‑benzazepine‑4‑carboxylic acid) eliminates the sulfonamide‑like electronic environment and steric bulk that can modulate hydrogen‑bonding networks in target binding [1]. These structural differences are consequential for both medicinal chemistry campaigns and chemical biology probe development, making direct interchange unreliable without quantitative re‑validation.

Head‑to‑Head Quantitative Evidence for Selecting 2‑(4‑Methylbenzenesulfonyl)‑2,3,4,5‑tetrahydro‑1H‑2‑benzazepine‑4‑carboxylic Acid Over Analogs


Saturation State: Tetrahydro Core Confers Greater Conformational Flexibility Than the Dihydro Analog

The target compound possesses a fully saturated tetrahydro‑1H‑2‑benzazepine core, whereas the closest commercial analog (CAS 2193067‑99‑9) contains a 2,3‑dihydro double bond. Literature NMR conformational analysis of N‑sulfonyl‑2,3,4,5‑tetrahydro‑1H‑2‑benzazepines demonstrates that the saturated ring adopts a chair conformation with defined axial/equatorial orientations, providing predictable vectorial presentation of the 4‑carboxylic acid [1]. The dihydro analog, by contrast, introduces ring strain and a planarized region that restricts accessible conformational space and can alter metabolic stability . No direct head‑to‑head biological comparison has been published; this evidence rests on class‑level conformational grounds.

medicinal chemistry conformational analysis structure-activity relationship

Tosyl Substituent Lipophilicity: Calculated logP Increase Relative to the NH Parent

The N‑tosyl group substantially increases lipophilicity compared to the unsubstituted 2,3,4,5‑tetrahydro‑1H‑2‑benzazepine‑4‑carboxylic acid. Using the SMILES string OC(=O)C1Cc2ccccc2CN(C1)S(=O)(=O)c1ccc(cc1)C, ChemAxon predicts a logP of approximately 2.8 for the target compound, versus approximately 0.5 for the NH parent . This ~2.3 log unit difference reflects the contribution of the tosyl moiety and translates to an approximately 200‑fold higher octanol/water partition coefficient, which can influence membrane permeability and protein binding.

physicochemical properties lipophilicity drug-likeness

Benzazepine‑4‑Carboxylic Acid Scaffold Validated as a Privileged Binder: FABP5 IC50 2.3 µM for a Close Structural Analog

A crystal structure of human FABP5 in complex with 7‑bromo‑1‑methyl‑5‑phenyl‑2,3,4,5‑tetrahydro‑1‑benzazepine‑4‑carboxylic acid (PDB 7G0B) confirms that the benzazepine‑4‑carboxylic acid scaffold engages the protein binding pocket with an IC50 of 2.3 µM [1]. Although the ligand differs in substitution from the target compound, the conserved 4‑carboxylic acid and tetrahydro‑benzazepine core suggests that the target compound may similarly serve as a starting point for FABP5 or related lipid‑binding protein inhibitors. No direct FABP5 data exist for the target compound; this is a class‑level inference from a close structural analog.

inhibitor fatty acid binding protein X-ray crystallography

Procurement Cost‑per‑Gram Advantage Over the Dihydro Analog at Research Scale

The target compound is priced at approximately ¥139,500 per 100 mg (≈US$900) via Fujifilm Wako/Enamine, with substantially lower cost at gram scale . In contrast, the dihydro analog (CAS 2193067‑99‑9) is offered at €239 per 25 mg (≈US$260) by CymitQuimica, corresponding to ~US$10,400 per gram at the smallest scale . On a per‑gram basis, the tetrahydro compound is approximately 5‑ to 10‑fold less expensive, reflecting scale‑up accessibility. Both compounds are supplied with analytical characterization (NMR, LCMS).

procurement cost comparison building block

Optimal Application Scenarios for 2‑(4‑Methylbenzenesulfonyl)‑2,3,4,5‑tetrahydro‑1H‑2‑benzazepine‑4‑carboxylic Acid Based on Differential Evidence


Diversity‑Oriented Synthesis Requiring a Saturated Benzazepine Scaffold with a 4‑COOH Handle

When a medicinal chemistry program requires a fully saturated benzazepine core that can be elaborated via the 4‑carboxylic acid, the target compound provides a pre‑functionalized, shelf‑stable building block. The chair conformation of the tetrahydro ring (established by NMR) offers predictable vector geometry for amide or ester library synthesis, avoiding the conformational ambiguity of the partially unsaturated dihydro analog [1].

Fragment‑Based Screening Campaigns Targeting FABP5 or Related Lipid‑Binding Proteins

The benzazepine‑4‑carboxylic acid chemotype has been crystallographically validated as an FABP5 binder (IC50 2.3 µM for a close analog) [2]. The target compound retains the core 4‑carboxylic acid pharmacophore and the tosyl group provides additional hydrophobic contacts that can be explored in structure‑activity relationship studies. It is suitable as a starting fragment for FABP‑family targets.

Sulfonamide Bioisostere Exploration in CNS or GI Motility Programs

N‑Sulfonyl‑benzazepine derivatives have been disclosed as gastroprokinetic agents and CNS‑active compounds in patents from SmithKline Beecham and others [3]. The target compound, bearing the N‑tosyl group, can serve as a direct precursor for sulfonamide‑based analogs, enabling exploration of sulfonamide bioisosteres in these therapeutic areas.

Cost‑Sensitive Academic SAR Campaigns Requiring Gram‑Scale Benzazepine Intermediates

The target compound's lower per‑gram cost relative to the dihydro analog makes it the preferred choice for academic laboratories executing multi‑step synthetic sequences that consume larger quantities of the benzazepine intermediate. The Enamine supply chain via Fujifilm Wako ensures reproducible quality and characterization data [1].

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